Tetraferric tricitrate decahydrate is a coordination complex of iron(III) and citric acid, primarily used in medical applications as a phosphate binder. This compound is indicated for managing serum phosphorus levels in adults with chronic kidney disease, particularly those undergoing dialysis. It also plays a role in treating iron deficiency anemia in patients not on dialysis. The chemical formula for tetraferric tricitrate decahydrate is , and it has a molecular weight of approximately 967.803 g/mol .
Tetraferric tricitrate decahydrate is classified under coordination compounds and is recognized as a pharmaceutical agent. It falls within the category of iron supplements and phosphate binders, which are crucial for patients with renal impairments where phosphorus management is essential to prevent complications such as cardiovascular diseases .
The synthesis of tetraferric tricitrate decahydrate involves the reaction of ferric halide with a metal salt of citric acid in an aqueous medium. The process typically occurs under the following conditions:
After precipitation, the wet cake is filtered and dried under controlled conditions. The drying process involves gradually increasing the temperature from ambient conditions up to 85°C, ensuring that the moisture content remains between 19% and 28% to optimize phosphate binding capacity .
Tetraferric tricitrate decahydrate features a complex structure characterized by multiple iron centers coordinated to citrate ligands. The structure can be represented as follows:
The coordination geometry around the iron centers typically involves octahedral arrangements due to the presence of citrate ligands, which provide multiple binding sites through their carboxylate groups .
Tetraferric tricitrate decahydrate participates in various chemical reactions, primarily involving its role as a phosphate binder. In the gastrointestinal tract, it binds dietary phosphates, reducing their absorption into the bloodstream. This property is particularly beneficial for patients with chronic kidney disease who need to control serum phosphorus levels.
The compound can also interact with other iron preparations, such as ferric pyrophosphate citrate, affecting their absorption rates and bioavailability .
The mechanism by which tetraferric tricitrate decahydrate functions involves several steps:
This mechanism helps manage hyperphosphatemia effectively while also addressing iron deficiency.
Relevant data from studies indicate that the phosphate binding capacity varies significantly based on moisture content, which should be carefully controlled during synthesis .
Tetraferric tricitrate decahydrate has several significant applications in clinical settings:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5